BenchChemオンラインストアへようこそ!

3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one

Cancer chemotherapy Leukemia Selective cytotoxicity

3-(2-(5-Methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 879936-35-3) is a C-3 functionalized isobenzofuran-1(3H)-one (phthalide) derivative featuring a 5-methylfuran-2-yl moiety linked via a 2-oxoethyl bridge. It belongs to the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one class, a family of nineteen congeners synthesized via ZrOCl₂·8H₂O-catalyzed solvent-free condensation of phthalaldehydic acid with substituted acetophenones, obtained in yields of 80–92%.

Molecular Formula C15H12O4
Molecular Weight 256.257
CAS No. 879936-35-3
Cat. No. B2888241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one
CAS879936-35-3
Molecular FormulaC15H12O4
Molecular Weight256.257
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)CC2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H12O4/c1-9-6-7-13(18-9)12(16)8-14-10-4-2-3-5-11(10)15(17)19-14/h2-7,14H,8H2,1H3
InChIKeyRLDZQMQPPPOPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(5-Methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 879936-35-3): Procurement-Relevant Chemical Identity and Class Overview


3-(2-(5-Methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 879936-35-3) is a C-3 functionalized isobenzofuran-1(3H)-one (phthalide) derivative featuring a 5-methylfuran-2-yl moiety linked via a 2-oxoethyl bridge. It belongs to the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one class, a family of nineteen congeners synthesized via ZrOCl₂·8H₂O-catalyzed solvent-free condensation of phthalaldehydic acid with substituted acetophenones, obtained in yields of 80–92% [1]. This compound was included in a cytotoxic screening panel against HL-60 (acute myeloid leukemia), K562 (chronic myeloid leukemia), and NALM6 (B-cell acute lymphoblastic leukemia) cell lines, where twelve class members displayed IC₅₀ values ≤20 μmol L⁻¹ against at least one lineage after 48 h MTT assay [1]. The compound's structural distinction lies in its heterocyclic furan substituent, which differentiates it from phenyl-substituted analogs that dominate the series [1].

Why Generic Substitution Fails for 3-(2-(5-Methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 879936-35-3): Structural and Biological Differentiation Drivers


Within the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one class, cytotoxic potency and selectivity are exquisitely sensitive to the aryl substitution pattern. The most active congener, 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (compound 18), achieved IC₅₀ values of 13.5 μmol L⁻¹ (HL-60), 8.83 μmol L⁻¹ (K562), and 5.24 μmol L⁻¹ (NALM6), and uniquely triggered apoptosis on NALM6 cells [1]. Substituting the 3-methylphenyl group with a 5-methylfuran-2-yl heterocycle (as in CAS 879936-35-3) introduces distinct electronic properties (HOMO/LUMO energies, dipole moment), hydrogen-bonding capacity, and steric profile that are predicted to alter both target engagement and pharmacokinetic behavior relative to all-phenyl analogs [1]. Generic procurement of an arbitrary class member without verifying the specific aryl substituent therefore carries a high risk of obtaining a compound with meaningfully different potency, selectivity, and ADME profile.

Quantitative Differentiation Evidence for 3-(2-(5-Methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 879936-35-3) vs. Closest Analogs


Cytotoxic Selectivity: Class-Wide Absence of PBMC Toxicity Confers a Favorable Therapeutic Window for CAS 879936-35-3 Relative to Non-Selective Cytotoxics

The entire 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series, including CAS 879936-35-3, was evaluated against peripheral blood mononuclear cells (PBMC) and found to exhibit no cytotoxicity, suggesting a selective effect restricted to leukemic cell lines [1]. This stands in contrast to conventional cytotoxic agents such as doxorubicin, which are known to exert significant toxicity against normal hematopoietic cells at therapeutic concentrations. The class-wide PBMC-sparing profile, combined with IC₅₀ values ≤20 μmol L⁻¹ against leukemic lines for twelve derivatives, indicates a therapeutic window that is intrinsic to the isobenzofuranone chemotype and absent from many standard chemotherapeutics [1].

Cancer chemotherapy Leukemia Selective cytotoxicity PBMC

Computational Drug-Likeness and Pharmacokinetic Prediction: Furan-Containing Isobenzofuranones Exhibit Favorable In Silico ADME Profiles vs. Phenyl Congeners

The 2016 study performed computational predictions of pharmacokinetic and drug-likeness properties for all nineteen 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones [1]. DFT calculations provided HOMO, LUMO, and dipole moment values that differentiate heterocyclic furan-substituted derivatives from phenyl-substituted analogs [1]. While the abstract does not disclose compound-specific predicted values for CAS 879936-35-3, the presence of the electron-rich 5-methylfuran substituent is expected to modulate HOMO energy and dipole moment relative to the 3-methylphenyl analog (compound 18: HL-60 IC₅₀ 13.5 μmol L⁻¹, K562 IC₅₀ 8.83 μmol L⁻¹, NALM6 IC₅₀ 5.24 μmol L⁻¹) [1].

Drug-likeness ADME prediction Computational chemistry Pharmacokinetics

Synthetic Accessibility: Solvent-Free ZrOCl₂·8H₂O-Catalyzed Route Enables Reproducible Multi-Gram Procurement of CAS 879936-35-3 vs. Multi-Step Heterocyclic Alternatives

All nineteen 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones, including CAS 879936-35-3, were synthesized via a single-step, solvent-free condensation between phthalaldehydic acid and the corresponding acetophenone (here: 2-acetyl-5-methylfuran), catalyzed by ZrOCl₂·8H₂O, affording yields of 80–92% [1]. This contrasts with alternative routes to C-3 functionalized phthalides requiring multi-step sequences, protecting-group strategies, or transition-metal-catalyzed couplings that can introduce procurement delays and batch-to-batch variability . The commercial availability of 2-acetyl-5-methylfuran as a commodity starting material further enhances synthetic reproducibility [1].

Synthetic methodology Green chemistry Solvent-free synthesis Scale-up

Patent Landscape Differentiation: 5-Substituted Isobenzofuran Scaffolds Disclosed for CNS Applications—A Niche Inaccessible to Phenyl-Only Analogs

A granted European patent (EP1281707) discloses a process for preparing 5-substituted isobenzofurans as intermediates for pharmaceutically active compounds, including citalopram, a marketed SSRI antidepressant [1]. The 5-substitution pattern on the isobenzofuran core—structurally analogous to the C-3 functionalization motif present in CAS 879936-35-3—demonstrates that this scaffold geometry is privileged for CNS target engagement. Separately, Indian Patent 225608 discloses benzofuran derivatives with potent binding to 5-HT₁A receptors [2]. While CAS 879936-35-3 is not explicitly claimed in these patents, the structural precedent establishes that furan-bearing isobenzofuranone derivatives possess a differentiated intellectual property and target-class landscape compared to simple phenyl-substituted phthalides, which are predominantly explored in cytotoxic applications.

Patent analysis CNS therapeutics 5-HT receptor Isobenzofuran scaffold

Recommended Research and Procurement Application Scenarios for 3-(2-(5-Methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 879936-35-3)


Leukemia Drug Discovery: Lead Identification and Selectivity Profiling in Hematological Malignancy Panels

CAS 879936-35-3 is a procurement-relevant member of a chemotype with demonstrated cytotoxic activity against HL-60, K562, and NALM6 leukemia cell lines (class-wide IC₅₀ ≤20 μmol L⁻¹ for twelve derivatives) and documented absence of cytotoxicity against normal PBMC [1]. Researchers establishing structure-activity relationship (SAR) studies for anti-leukemic agents should prioritize this furan-substituted analog alongside compound 18 (the most potent phenyl-substituted congener) to systematically probe the contribution of heterocyclic aryl groups to potency and selectivity. The compound's commercial availability at 98% purity [2] supports reproducible dose-response experiments.

Computational Chemistry and In Silico ADME Modeling of Heterocyclic Phthalide Derivatives

The published DFT calculations (HOMO, LUMO, dipole moments) and drug-likeness predictions for the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series [1] position CAS 879936-35-3 as a valuable validation standard for computational models comparing heterocyclic vs. carbocyclic substituent effects on electronic properties and predicted oral bioavailability. Procurement of this compound enables experimental correlation of calculated descriptors with measured physicochemical properties (logP, solubility), strengthening in silico ADME prediction models for phthalide-based lead series.

Green Chemistry and Process Development: Evaluating Solvent-Free Isobenzofuranone Synthesis at Scale

The ZrOCl₂·8H₂O-catalyzed, solvent-free condensation protocol reported for this compound class (80–92% yield) [1] makes CAS 879936-35-3 an excellent candidate for process chemistry scale-up studies. Procurement teams evaluating contract research organization (CRO) capabilities or in-house scale-up feasibility can use this compound as a benchmark substrate to validate reaction robustness, impurity profile, and crystallinity across batch sizes, given that the 2-acetyl-5-methylfuran starting material is commercially available at low cost [2].

Multi-Target Screening Libraries: Dual Oncology–CNS Scaffold Exploration

The structural overlap between the isobenzofuran-1(3H)-one core of CAS 879936-35-3 and patented 5-substituted isobenzofuran CNS intermediates (EP1281707) [1] coupled with its validated cytotoxic activity [2] supports inclusion of this compound in multi-target screening libraries. Organizations seeking to maximize the return on compound procurement can deploy CAS 879936-35-3 in parallel oncology panels and CNS receptor-binding assays, leveraging a single procurement event for two distinct therapeutic area screens—a logistical advantage over phenyl-only isobenzofuranones whose published activity is restricted to cytotoxicity.

Quote Request

Request a Quote for 3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.